molecular formula C19H26N4O2S B296218 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B296218
M. Wt: 374.5 g/mol
InChI Key: JPCMEDQAMLEDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. For example, it can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.

Future Directions

There are several future directions for research on compound X. One area of interest is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease and rheumatoid arthritis. Another area of interest is to explore its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to optimize its use in therapeutic applications.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol with 4-ethoxyphenylacetyl chloride to form an intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product, 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

Compound X has been studied for its potential therapeutic benefits in a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that compound X can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Another area of interest is its potential as an anti-cancer agent. Studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for cancer treatment.

properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C19H26N4O2S/c1-3-25-17-11-9-15(10-12-17)20-18(24)13-26-19-22-21-14(2)23(19)16-7-5-4-6-8-16/h9-12,16H,3-8,13H2,1-2H3,(H,20,24)

InChI Key

JPCMEDQAMLEDPL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C

Origin of Product

United States

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